Cas no 6756-74-7 (Coenzyme A, S-benzoate)

Coenzyme A, S-benzoate structure
Coenzyme A, S-benzoate structure
Produktname:Coenzyme A, S-benzoate
CAS-Nr.:6756-74-7
MF:C28H40N7O17P3S
MW:871.640188217163
CID:966301
PubChem ID:122174

Coenzyme A, S-benzoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-benzoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
    • [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-benzoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3
    • benzoyl CoA
    • benzoyl-coenzyme A
    • S-benzoyl coenzyme A
    • S-benzoyl-coenzyme-A
    • Benzoyl coenzyme A
    • Benzoyl CoA
    • Benzoic acid, thio-, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-benzoate
    • C28-H40-N7-O17-P3-S
    • UNII-94E93R5B3D
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
    • 6756-74-7
    • 94E93R5B3D
    • Benzoyl-CoA; (Acyl-CoA); [M+H]+;
    • Coenzyme A, benzoyl-
    • C28H40N7O17P3S
    • Benzoyl coenzyme A
    • VEVJTUNLALKRNO-TYHXJLICSA-N
    • BYC
    • CHEBI:15515
    • benzoyl-S-CoA
    • S-benzoyl-coenzyme A
    • C00512
    • benzoyl-S-coenzyme A
    • S-Benzoate coenzyme A
    • S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) benzothioate
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} benzenecarbothioate (non-preferred name)
    • S-Benzoate
    • Q27458576
    • 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(benzoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
    • S-Benzoic acid
    • Benzoyl Coenzyme A (sodium salt)
    • SCHEMBL284919
    • Benzoyl-coa
    • Inchi: InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26?/m1/s1
    • InChI-Schlüssel: VEVJTUNLALKRNO-VNTTVOJBSA-N
    • Lächelt: CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Berechnete Eigenschaften

  • Genaue Masse: 871.14100
  • Monoisotopenmasse: 871.14142500g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 22
  • Schwere Atomanzahl: 56
  • Anzahl drehbarer Bindungen: 21
  • Komplexität: 1510
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 4
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 389Ų
  • XLogP3: -4

Experimentelle Eigenschaften

  • PSA: 418.36000
  • LogP: 1.34150

Coenzyme A, S-benzoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Referenz
Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and Proteins
By Agarwal, Vinayak et al, Organic Letters, 2015, 17(18), 4452-4455

Herstellungsverfahren 2

Reaktionsbedingungen
1.1R:C:169149-96-6, S:H2O, 1.5 h, 37°C, pH 7.5
Referenz
Enediyne Antitumor Antibiotic Maduropeptin Biosynthesis Featuring a C-Methyltransferase That Acts on a CoA-Tethered Aromatic Substrate
By Ling, Jianya et al, Journal of the American Chemical Society, 2010, 132(36), 12534-12536

Herstellungsverfahren 3

Reaktionsbedingungen
1.1R:DCC, S:THF, 5 h, rt
2.1R:NaOH, S:H2O, S:THF, 1 h, rt, pH 8
Referenz
Preferential Hydrolysis of Aberrant Intermediates by the Type II Thioesterase in Escherichia coli Nonribosomal Enterobactin Synthesis: Substrate Specificities and Mutagenic Studies on the Active-Site Residues
By Guo, Zu-Feng et al, Biochemistry, 2009, 48(8), 1712-1722

Herstellungsverfahren 4

Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Referenz
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

Herstellungsverfahren 5

Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Referenz
An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel
By Nevarez, Danielle M. et al, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

Coenzyme A, S-benzoate Raw materials

Coenzyme A, S-benzoate Preparation Products

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